molecular formula C10H15ClN2 B2978063 2-(Pyrrolidin-1-yl)aniline hydrochloride CAS No. 1049761-69-4

2-(Pyrrolidin-1-yl)aniline hydrochloride

Cat. No.: B2978063
CAS No.: 1049761-69-4
M. Wt: 198.69
InChI Key: YFOSNSQCXSYFOM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)aniline hydrochloride is a chemical compound that features a pyrrolidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Pyrrolidin-1-yl)aniline hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with aniline under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the pyrrolidinyl-aniline bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including nitro compounds.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of alkylated derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)aniline hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-(Pyrrolidin-1-yl)aniline hydrochloride is similar to other compounds that contain pyrrolidine or aniline moieties. Some of these similar compounds include:

  • Pyrrolidine: A five-membered nitrogen heterocycle.

  • Aniline: A simple aromatic amine.

  • 2-(Pyrrolidin-1-yl)pyridine: A compound with a pyrrolidine ring attached to a pyridine ring.

Uniqueness: What sets this compound apart is its specific combination of the pyrrolidine and aniline groups, which can lead to unique chemical and biological properties.

Properties

IUPAC Name

2-pyrrolidin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOSNSQCXSYFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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